molecular formula C25H22N2O6S B11577757 6,7-Dimethyl-2-(1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-(1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577757
M. Wt: 478.5 g/mol
InChI Key: AARXOMSGOGBMLH-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenols, thiazoles, and pyrroles. Key steps may involve:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions.

    Introduction of the thiazole moiety: This step may involve coupling reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation and methoxylation: These steps can be carried out using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the chromeno[2,3-c]pyrrole core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent. Its interactions with biological targets such as enzymes or receptors could be explored.

Medicine

Potential medicinal applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Lacks the trimethoxyphenyl group.

    2-(1,3-THIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Lacks the dimethyl groups.

Uniqueness

The presence of both the thiazole and trimethoxyphenyl groups, along with the chromeno[2,3-c]pyrrole core, makes 6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE unique. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

6,7-dimethyl-2-(1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H22N2O6S/c1-12-8-15-16(9-13(12)2)33-23-19(21(15)28)20(27(24(23)29)25-26-6-7-34-25)14-10-17(30-3)22(32-5)18(11-14)31-4/h6-11,20H,1-5H3

InChI Key

AARXOMSGOGBMLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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